1-(Pyridin-3-YL)octan-1-amine
Description
1-(Pyridin-3-YL)octan-1-amine is a chemical entity that belongs to the class of pyridineamines. Its structure is characterized by a pyridine (B92270) ring substituted at the 3-position with an octan-1-amine group. The presence of both an aromatic heterocycle (pyridine) and a primary amine function on a relatively long alkyl chain makes it a subject of academic curiosity.
Basic chemical identifiers for this compound are available through various chemical databases. bldpharm.comnih.gov
| Identifier | Value |
|---|---|
| CAS Number | 1251258-87-3 |
| Molecular Formula | C13H22N2 |
| Molecular Weight | 206.33 g/mol |
| PubChem CID | 86262861 |
The study of this compound is situated at the intersection of amine and pyridine chemistry. Pyridine and its derivatives are fundamental heterocyclic compounds extensively explored in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in various chemical interactions. mdpi.com The introduction of a nitrogen atom into the benzene (B151609) ring modifies its physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. mdpi.com
Amines, on the other hand, are a class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. The alkylation of amines is a fundamental transformation in organic synthesis. researchgate.net The synthesis of secondary amines from primary amines often presents challenges due to overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org To overcome these challenges, various synthetic strategies have been developed, including reductive amination and metal-catalyzed C-N coupling reactions. nih.gov
The synthesis of N-alkylated pyridineamines can be approached through several methods. Catalytic amination of halopyridines or pyridyl triflates using palladium-based catalysts is a common strategy. acs.org Additionally, ruthenium-catalyzed amination of aminopyridines has been reported as a method to form new C-N bonds. acs.orgnih.gov The synthesis of related structures, such as imidazo[1,5-a]pyridines, has been achieved through copper-catalyzed aerobic oxidative amination of C(sp3)–H bonds. rsc.org
The scientific relevance of this compound can be inferred from the research trajectories of similar long-chain aliphatic-substituted pyridine derivatives. The presence of a long alkyl chain can influence the lipophilicity of the molecule, a key parameter in the study of biologically active compounds. mdpi.com Research on related pyridine derivatives has shown that the nature and position of substituents on the pyridine ring, as well as the length and branching of the alkyl chain, can significantly impact their biological activity. mdpi.comacs.org
For instance, studies on other substituted pyridineamines have explored their potential as inhibitors of various enzymes. acs.org The pyridine moiety can act as a scaffold, and the amine group can participate in hydrogen bonding interactions with biological targets. The long octyl chain of this compound could potentially interact with hydrophobic pockets in proteins.
Research on long-alkyl-chain functionalized imidazo[1,5-a]pyridines has highlighted their potential as blue emissive dyes, suggesting that the introduction of long alkyl chains can be a strategy to modulate the photophysical properties of heterocyclic compounds. mdpi.com While no specific research findings on the applications of this compound are currently available, its structural features suggest potential research trajectories in areas such as medicinal chemistry, materials science, and catalysis. Future research could focus on the synthesis of this compound and its derivatives, followed by the evaluation of their biological and physicochemical properties.
Structure
3D Structure
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-pyridin-3-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-9-13(14)12-8-7-10-15-11-12/h7-8,10-11,13H,2-6,9,14H2,1H3 |
InChI Key |
ZGCNIQPBHSIQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Pyridin 3 Yl Octan 1 Amine and Its Derivatives
Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation in Pyridyl-Alkyl Amines
The construction of the 1-(pyridin-3-yl)octan-1-amine framework relies on the effective formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.
Reductive Amination Approaches for this compound Synthesis
Reductive amination is a cornerstone in the synthesis of amines, including this compound. This method typically involves the reaction of a carbonyl compound, in this case, 3-octanoylpyridine, with an amine source, followed by the reduction of the resulting imine or enamine intermediate. masterorganicchemistry.comlibretexts.org
A common pathway starts with the reaction of 3-octanoylpyridine with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine. This imine is then reduced to the target primary amine. A variety of reducing agents can be employed for this transformation, with their choice influencing the reaction conditions and selectivity. masterorganicchemistry.com
| Reducing Agent | Typical Reaction Conditions | Key Considerations |
| Sodium borohydride (B1222165) (NaBH4) | Can be used, but may also reduce the starting ketone. masterorganicchemistry.com | Less selective for the imine over the ketone. |
| Sodium cyanoborohydride (NaBH3CN) | Often preferred for its selectivity in reducing imines in the presence of carbonyls. masterorganicchemistry.com | A widely used and effective reagent for this transformation. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | A milder and often safer alternative to NaBH3CN. masterorganicchemistry.com | Good for sensitive substrates. |
| Catalytic Hydrogenation | H2 gas with a metal catalyst (e.g., Pd/C, Raney Nickel). | Can be highly efficient but may require specialized equipment for handling hydrogen gas. |
The direct reductive amination of 3-octanoylpyridine with ammonia offers a straightforward route to this compound. organic-chemistry.org Optimization of reaction parameters such as the choice of reducing agent, solvent, temperature, and pH is crucial for maximizing the yield and purity of the final product. organic-chemistry.org Organocatalysts, such as thiourea (B124793) derivatives, have also been explored to facilitate reductive aminations under mild, metal-free conditions. acsgcipr.org
Mitsunobu Reaction Pathways in Amine Synthesis and Derivatization
The Mitsunobu reaction provides a powerful method for the formation of C-N bonds with inversion of stereochemistry, which is particularly valuable in the synthesis of chiral amines. organic-chemistry.orgwikipedia.org This reaction involves the activation of a primary or secondary alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The activated alcohol is then displaced by a nitrogen nucleophile. organic-chemistry.org
For the synthesis of pyridyl-alkyl amines, a suitable alcohol precursor, such as 1-(pyridin-3-yl)octan-1-ol, could be reacted with a nitrogen source like phthalimide (B116566) or an azide (B81097). organic-chemistry.org Subsequent deprotection or reduction would then yield the desired primary amine. organic-chemistry.org The use of basic amines as nucleophiles in the Mitsunobu reaction has been challenging, but recent developments have expanded the scope to include these substrates. acs.org
Key aspects of the Mitsunobu reaction in this context include:
Stereochemical Inversion: The reaction proceeds via an SN2 mechanism, resulting in a predictable inversion of the stereocenter at the alcohol carbon. organic-chemistry.org This is a significant advantage for controlling the stereochemistry of the final amine.
Nucleophile Choice: The acidity of the nitrogen nucleophile is a critical factor. organic-chemistry.org While traditional Mitsunobu conditions favor acidic nucleophiles, modified protocols are being developed for less acidic amines. researchgate.net
Byproduct Removal: A common challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. tcichemicals.com Strategies such as using polymer-supported reagents or modified phosphines have been developed to simplify purification. researchgate.nettcichemicals.com
Alkylation Reactions in the Construction of Pyridyl-Amine Scaffolds
Alkylation reactions are fundamental to the synthesis of pyridyl-amine scaffolds, allowing for the introduction of the octyl chain onto the pyridine (B92270) ring or the amine functionality.
One approach involves the alkylation of a pre-formed pyridylmethanamine derivative. For instance, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine can be alkylated with an appropriate octyl halide. researchgate.netsci-hub.st The imine protecting group is then cleaved to yield the primary amine. This method allows for the construction of the carbon skeleton through a C-C bond-forming step.
Alternatively, direct C-H alkylation of pyridine derivatives offers a more atom-economical approach. rsc.orgchemrxiv.org Recent advances in photoredox catalysis have enabled the C-H alkylation of pyridines under mild conditions. rsc.org Another strategy involves the reaction of vinylpyridines with alkyl amines in the presence of an acid catalyst. google.com Furthermore, organoborohydride-catalyzed Chichibabin-type alkylation of pyridines with alkenes has been developed for C4-alkylation. chemistryviews.org
Multi-Step Organic Synthesis Pathways for Complex Analogues
The synthesis of more complex analogues of this compound often requires multi-step sequences. mdpi.commdpi.comrsc.org These pathways may involve a combination of the reactions discussed above, along with other standard organic transformations. For instance, a multi-step synthesis could start with the construction of a substituted pyridine ring, followed by the introduction of the octyl-amine side chain. rsc.org
An example of a multi-step approach could involve:
Synthesis of a functionalized pyridine precursor: This could involve ring-forming reactions or functional group interconversions on a pre-existing pyridine ring.
Introduction of the side chain: This could be achieved through a Grignard reaction with a pyridine-3-carboxaldehyde, followed by oxidation to the ketone and subsequent reductive amination.
Derivatization: The primary amine can then be further functionalized to create a library of analogues. nih.gov
Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), offer an efficient way to construct complex heterocyclic systems, including imidazo[1,2-a]pyridine-3-amines, in a single step. mdpi.com
Catalytic Methodologies in Pyridyl-Amine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to pyridyl-amines. ubc.ca Transition metal catalysts, particularly those based on iridium, rhodium, and nickel, have been extensively used. nih.govchemrxiv.org
Iridium Catalysts: Iridium complexes have shown high efficiency in the reductive amination of ketones to primary amines under transfer hydrogenation conditions. kanto.co.jp These catalysts can operate under mild conditions and exhibit high chemoselectivity. kanto.co.jp
Nickel Catalysts: Nickel-catalyzed hydroalkylation of enamides with alkyl halides has emerged as a method for synthesizing chiral alkyl amines. chemrxiv.org
Copper Catalysts: Copper-catalyzed hydroamination represents another strategy for preparing chiral amines. nih.gov
Palladium Catalysts: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to construct the pyridyl-aryl bond in more complex analogues. nih.gov Palladium has also been used in the C-H arylation of primary alkylamines. nih.gov
The development of new ligands is crucial for improving the activity and selectivity of these catalytic systems. nih.gov For instance, pyridine-derived ligands have been explored for titanium-catalyzed hydroamination and hydroaminoalkylation reactions. ubc.ca
Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. scribd.com Several strategies have been developed to achieve stereocontrol in the synthesis of chiral pyridyl-alkyl amines.
One of the most effective methods is the asymmetric reduction of a prochiral ketone or imine . This can be achieved using chiral catalysts or reagents.
Catalytic Asymmetric Reduction: Chiral transition metal complexes, often derived from rhodium or iridium with chiral ligands, are highly effective for the asymmetric hydrogenation of imines and enamines. nih.gov The choice of ligand is critical for achieving high enantioselectivity.
Catalytic Asymmetric Reductive Amination: This approach combines the formation of the imine and its asymmetric reduction in a one-pot process. Chiral catalysts, such as those based on chiral phosphoric acids or boro-phosphates, have been successfully employed. organic-chemistry.org
Chiral Auxiliaries: Another strategy involves the use of a chiral auxiliary. researchgate.netsci-hub.st A chiral amine can be reacted with 3-octanoylpyridine to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine. For example, imines derived from (+)- and (-)-2-hydroxy-3-pinanone have been used for the enantioselective synthesis of related pyridyl-azabicycloalkanes. researchgate.netsci-hub.st
Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases, offers a green and highly selective method for the synthesis of chiral amines from prochiral ketones.
The stereochemical outcome of these reactions is often highly dependent on the specific catalyst, substrate, and reaction conditions. chinesechemsoc.orgacs.org Careful optimization is therefore essential to achieve high enantiomeric excess (ee). wipo.intresearchgate.net
Chiral Auxiliary-Controlled Synthesis Methods
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral amines. This approach involves the temporary attachment of a chiral molecule to a prochiral substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
One of the most effective methods for the synthesis of α-substituted pyridinylmethylamines involves the use of chiral auxiliaries derived from natural products, such as terpenoids. For instance, imines derived from (+)- or (-)-2-hydroxy-3-pinanone have been successfully employed as chiral templates. nih.govacs.org In a potential synthesis of this compound, 3-acetylpyridine (B27631) would first be condensed with a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. The diastereoselective addition of an octyl nucleophile (e.g., octylmagnesium bromide or octyllithium) to this imine would then establish the desired stereocenter. Subsequent removal of the chiral auxiliary under acidic or hydrogenolytic conditions would afford the target amine.
Another notable chiral auxiliary is 2-hydroxypinan-3-one, which has been utilized for the enantioselective synthesis of (R)- or (S)-α-substituted-(2-pyridyl)methylamines with high enantiomeric excesses (e.e.), typically between 89-98%. tandfonline.com A plausible route for this compound using this auxiliary would involve the formation of a ketimine from 3-acetylpyridine and the chiral pinanone auxiliary. Diastereoselective reduction of the imine or addition of an organometallic reagent, followed by cleavage of the auxiliary, would yield the chiral amine.
Furthermore, chiral auxiliaries have been developed to control the stereoselective addition of nucleophiles to pyridinium (B92312) salts. scripps.edu For example, a chiral acylating agent can be used to activate the pyridine ring and direct the addition of a nucleophile to a specific position with high diastereoselectivity. This strategy could be adapted for the synthesis of derivatives of this compound by employing a suitable 3-substituted pyridine precursor.
The following table summarizes representative chiral auxiliary-based methods applicable to the synthesis of chiral pyridinyl amines.
| Chiral Auxiliary | Precursor | Reagents | Key Transformation | Diastereomeric/Enantiomeric Excess |
| (+)- and (-)-2-hydroxy-3-pinanone | Imines | Organometallic reagents, reducing agents | Nucleophilic addition to imine | >99.5% e.e. reported for similar compounds nih.govacs.org |
| (R)- or (S)-α-methylbenzylamine | Ketones | Organometallic reagents, reducing agents | Reductive amination | 80-99% d.e. reported for similar compounds researchgate.net |
| Yamada's Auxiliaries | Pyridines | Acylating agents, nucleophiles | Nucleophilic addition to pyridinium salt | >99% d.e. reported for similar compounds scripps.edu |
| Comins' Auxiliaries | 3-Silyl-4-methoxypyridine | Chiral acylating agents, Grignard reagents | 1,2-Addition to pyridinium salt | High diastereoselectivity reported scripps.edu |
Enantioselective Catalytic Approaches for Amine Synthesis
Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis, in particular, has been extensively developed for the asymmetric synthesis of amines.
A prominent strategy is the asymmetric hydrogenation of prochiral enamines or imines. acs.org For the synthesis of this compound, a suitable precursor would be the imine formed from 3-octanoylpyridine and ammonia or an ammonia equivalent. The asymmetric hydrogenation of this imine using a chiral transition metal catalyst, such as an iridium complex with a chiral phosphine-oxazoline (SIPHOX) ligand, could provide the target amine with high enantioselectivity. acs.org The coordination of the pyridine nitrogen to the metal center can sometimes lead to catalyst deactivation, presenting a challenge in the asymmetric hydrogenation of pyridyl-containing substrates. acs.org
Another powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method could be applied to the synthesis of derivatives of this compound by reacting a dihydropyridine (B1217469) precursor with an appropriate boronic acid in the presence of a chiral rhodium catalyst. Subsequent reduction would yield the substituted piperidine (B6355638).
Nickel-catalyzed enantioselective arylation of pyridinium ions has also been reported as a method to generate chiral dihydropyridines, which can be further transformed into chiral piperidine derivatives. rsc.org This methodology utilizes a chiral phosphoramidite (B1245037) ligand and allows for the use of pyridine itself as a feedstock chemical.
The following table details some enantioselective catalytic methods that could be adapted for the synthesis of this compound or its derivatives.
| Catalytic System | Substrate Type | Key Transformation | Enantiomeric Excess |
| Iridium/SIPHOX Ligand | Cyclic Imines | Asymmetric Hydrogenation | Excellent e.e. reported for 2-pyridyl cyclic imines acs.org |
| Palladium/Chiral Ligand | Exocyclic Imines | Asymmetric Hydrogenation | 86-95% e.e. reported for related systems acs.org |
| Rhodium/BINAP | Dihydropyridinium Salts | Asymmetric Arylation with Boronic Acids | High e.e. reported for dearomatization products mdpi.com |
| Nickel/Chiral Phosphoramidite | Pyridinium Ions | Enantioselective Arylation with Arylzinc Halides | High e.e. reported for 2-aryl-1,2-dihydropyridines rsc.org |
| Rhodium/Segphos | Dihydropyridines | Asymmetric Carbometalation with Boronic Acids | Up to 96% e.e. reported for 3-substituted tetrahydropyridines snnu.edu.cn |
Green Chemistry and Sustainable Synthetic Route Development for Amine Compounds
The principles of green chemistry are increasingly being integrated into the synthesis of amine compounds to minimize environmental impact and enhance sustainability. rsc.orgrsc.orgbenthamdirect.com These principles focus on aspects such as atom economy, the use of renewable resources, and the reduction of hazardous waste.
For the synthesis of this compound, several green chemistry strategies can be envisioned. Reductive amination of a suitable ketone precursor is a powerful method for amine synthesis. acs.org Traditional methods often use stoichiometric and hazardous reducing agents. Greener alternatives include catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as the hydrogen source, or direct catalytic hydrogenation with H2 gas, which has water as its only byproduct.
The "hydrogen borrowing" or "hydrogen autotransfer" methodology is another elegant and sustainable approach. rsc.org In this process, an alcohol is temporarily oxidized to a ketone or aldehyde by a catalyst, which then reacts with an amine source to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final amine product. This method avoids the pre-oxidation of the alcohol and the use of external reducing agents. Biomass-derived alcohols are particularly attractive starting materials for this type of transformation. rsc.org
The choice of solvent is also a critical aspect of green synthesis. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and environmentally harmful. Deep eutectic solvents (DESs) have emerged as promising green alternatives. mdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, non-toxic, and have negligible vapor pressure. The nucleophilic addition of organometallic reagents to chiral N-tert-butanesulfinyl imines has been successfully carried out in DESs at room temperature, offering a more sustainable alternative to reactions in organic solvents at low temperatures. mdpi.com
The development of biocatalytic methods using enzymes such as transaminases also represents a significant advancement in the green synthesis of chiral amines. Transaminases can catalyze the asymmetric amination of ketones with high enantioselectivity under mild aqueous conditions, making them an excellent choice for sustainable pharmaceutical manufacturing. researchgate.net
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.
Comprehensive Spectroscopic and Structural Elucidation Methodologies of 1 Pyridin 3 Yl Octan 1 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of an organic molecule. For 1-(Pyridin-3-YL)octan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment, number, and type of protons and carbons in the molecule. The expected chemical shifts (δ) are predicted based on the known values for its constituent parts: a 3-substituted pyridine (B92270) ring and a long aliphatic amine chain. Data from closely related structures, such as 1-(pyridin-3-yl)propan-1-amine, provide a reliable basis for these assignments .
The ¹H NMR spectrum is anticipated to show distinct signals for the four protons on the pyridine ring, the methine proton adjacent to the amine and pyridine ring (α-proton), and the protons of the C7 alkyl chain, including a terminal methyl group. The amine (NH₂) protons typically appear as a broad singlet.
The ¹³C NMR spectrum will display signals for the five distinct carbons of the pyridine ring, the methine carbon bearing the amine group, and the seven carbons of the octyl chain.
Predicted ¹H NMR Chemical Shifts for this compound Predicted in CDCl₃, relative to TMS (δ 0.00 ppm).
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-2 (Py) | ~8.55 | d (doublet) | 1H | Proton on pyridine ring adjacent to N, ortho to substituent. |
| H-6 (Py) | ~8.45 | dd (doublet of doublets) | 1H | Proton on pyridine ring adjacent to N, meta to substituent. |
| H-4 (Py) | ~7.70 | dt (doublet of triplets) | 1H | Proton on pyridine ring para to N, ortho to substituent. |
| H-5 (Py) | ~7.25 | dd (doublet of doublets) | 1H | Proton on pyridine ring meta to N and substituent. |
| α-CH | ~4.10 | t (triplet) | 1H | Methine proton attached to both the pyridine ring and the amine. |
| NH₂ | ~1.80 | br s (broad singlet) | 2H | Primary amine protons. |
| β-CH₂ | ~1.75 | m (multiplet) | 2H | Methylene (B1212753) protons on the octyl chain, adjacent to the α-CH. |
| γ-δ-ζ-CH₂ | ~1.2-1.4 | m (multiplet) | 10H | Methylene protons of the central part of the octyl chain. |
Predicted ¹³C NMR Chemical Shifts for this compound Predicted in CDCl₃, relative to TMS (δ 0.00 ppm).
| Carbon | Predicted δ (ppm) | Assignment |
|---|---|---|
| C-2 (Py) | ~149.0 | Pyridine carbon adjacent to N. |
| C-6 (Py) | ~148.5 | Pyridine carbon adjacent to N. |
| C-4 (Py) | ~135.0 | Pyridine carbon para to N. |
| C-3 (Py) | ~140.0 | Pyridine carbon at the point of substitution. |
| C-5 (Py) | ~123.5 | Pyridine carbon meta to N. |
| α-C | ~58.0 | Methine carbon bonded to the amine and pyridine ring. |
| β-C | ~38.0 | Methylene carbon adjacent to the α-carbon. |
| Alkyl Chain | ~31.8, 29.4, 29.2, 25.8, 22.6 | Central methylene carbons of the octyl chain. |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. ptfarm.plipb.pt
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between adjacent protons, confirming the structure of the pyridine ring (H-4 with H-5; H-5 with H-6) and the connectivity along the octyl chain (α-H with β-H₂; β-H₂ with γ-H₂, etc.). emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton and carbon assignments listed in the tables above, for instance, connecting the α-CH proton signal (~4.10 ppm) to the α-carbon signal (~58.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. researchgate.netresearchgate.net Key correlations would include those from the pyridine protons (H-2, H-4) to the α-carbon, and from the α-proton to the pyridine carbons (C-2, C-4), confirming the attachment of the amino-octyl chain to the C-3 position of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For example, NOESY could reveal spatial proximity between the α-proton and the H-2/H-4 protons of the pyridine ring.
Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. miamioh.edusavemyexams.com
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. scispace.com For this compound (C₁₃H₂₂N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is 207.1805. An experimental HRMS value matching this theoretical mass to within a few parts per million would unambiguously confirm the molecular formula. rsc.orgdoi.org
Pairing chromatography with mass spectrometry (GC-MS or LC-MS) is a standard method for analyzing the purity of a compound and identifying components in a mixture. jmchemsci.comderpharmachemica.com In the synthesis of this compound, these techniques would be used to separate the final product from any unreacted starting materials, byproducts, or impurities. The mass spectrometer provides molecular weight and fragmentation data for each separated component, aiding in their identification. researchgate.net
The fragmentation pattern in Electron Ionization (EI) MS is particularly informative. The primary fragmentation pathway for this compound is expected to be alpha-cleavage, which involves the breaking of the bond between the α-carbon and the β-carbon of the octyl chain. This is a characteristic fragmentation for amines. whitman.edulibretexts.org
Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 206 | [C₁₃H₂₂N₂]⁺˙ | Molecular ion (M⁺˙). |
| 205 | [C₁₃H₂₁N₂]⁺ | Loss of a hydrogen radical from the molecular ion. |
| 107 | [C₆H₇N₂]⁺ | Base peak resulting from α-cleavage (loss of a C₇H₁₅˙ radical). |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of specific frequencies of light corresponds to the vibrations (stretching, bending) of particular bonds and functional groups, providing a molecular fingerprint. scielo.org.za
For this compound, the key functional groups are the primary amine (-NH₂), the aromatic pyridine ring, and the aliphatic alkyl chain.
N-H Vibrations: As a primary amine, the compound is expected to show two characteristic N-H stretching bands in the IR spectrum around 3300-3400 cm⁻¹, corresponding to asymmetric and symmetric stretches. An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the octyl chain will appear just below 3000 cm⁻¹.
Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.net A strong pyridine ring breathing mode is often a prominent feature in the Raman spectrum around 990 cm⁻¹.
C-N Vibration: The C-N stretching vibration is expected in the range of 1100-1250 cm⁻¹.
Predicted IR and Raman Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibration | Spectroscopy Technique |
|---|---|---|
| ~3400 & ~3300 | N-H asymmetric & symmetric stretch | IR |
| ~3050 | Aromatic C-H stretch | IR, Raman |
| ~2955, ~2925, ~2855 | Aliphatic C-H stretch | IR, Raman |
| ~1600 & ~1580 | Pyridine ring C=C/C=N stretch | IR, Raman |
| ~1590 | N-H bend (scissoring) | IR |
| ~1450 | CH₂ bend | IR |
| ~1120 | C-N stretch | IR |
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For chiral compounds such as this compound, this technique is invaluable as it not only confirms the molecular connectivity but also allows for the absolute assignment of stereochemistry at the chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the data needed to calculate the electron density distribution within the crystal, from which a model of the atomic positions can be built and refined.
In the structural analysis of related chiral pyridinyl compounds, such as constrained analogs like 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, X-ray crystallography has been successfully employed to characterize stereochemically pure ligands. figshare.comnih.govacs.org This technique provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For this compound, a crystallographic analysis would reveal the precise spatial orientation of the pyridine ring relative to the octyl amine chain.
Crucially, for an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at the stereocenter where the amine and pyridine groups are attached to the octyl chain. pitt.edunih.gov This is often achieved using anomalous dispersion effects, which require high-quality data and the presence of a sufficiently heavy atom. The resulting structural model serves as an ultimate proof of stereochemical assignment, corroborating findings from other analytical techniques. vt.edu The crystal structure also elucidates intermolecular interactions, such as hydrogen bonding involving the amine and the pyridine nitrogen, which dictate the crystal packing arrangement. jst.go.jp
Table 1: Representative Crystallographic Data for a Pyridinyl Amine Analog This table presents hypothetical data representative of a single-crystal X-ray diffraction study for a compound structurally analogous to this compound, as specific data for the target compound is not publicly available.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.348 |
| b (Å) | 18.933 |
| c (Å) | 11.321 |
| β (°) ** | 101.73 |
| Volume (ų) | 2801.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) ** | 1.231 |
| R-factor (R1) | 0.0379 |
| wR2 (all data) | 0.0747 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (ee) in a chiral sample. uma.esnih.gov The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). yakhak.orgcsfarmacie.cz These CSPs, often based on polysaccharide derivatives like cellulose (B213188) or amylose, create a chiral environment within the column. mdpi.com As the racemic or enantiomerically enriched mixture of this compound passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP, leading to different strengths of interaction and, consequently, different retention times. mdpi.com
The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers in the chromatogram. The formula used is:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
In the analysis of related chiral amines and pyridinyl compounds, various polysaccharide-based columns have proven effective. figshare.comnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for optimizing the separation (resolution) between the enantiomeric peaks. nih.gov For compounds synthesized via enantioselective methods, chiral HPLC is the standard method to quantify the success of the synthesis, with studies on related compounds reporting the achievement of >99.5% ee. nih.govacs.org The development of a robust chiral HPLC method is essential for quality control and for studying the stereochemical aspects of a compound's activity. mdpi.comnih.gov
Table 2: Representative Chiral HPLC Separation Data This table illustrates a hypothetical result from a chiral HPLC analysis for the determination of enantiomeric excess, based on typical parameters for related chiral amines.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) |
| (R)-1-(Pyridin-3-YL)octan-1-amine | 7.5 | 98500 | 95.1% |
| (S)-1-(Pyridin-3-YL)octan-1-amine | 9.6 | 2400 |
Computational and Theoretical Investigations of 1 Pyridin 3 Yl Octan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular properties. For 1-(Pyridin-3-yl)octan-1-amine, these calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the reactive sites within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in determining the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. The conformational landscape of this molecule is complex due to the flexible octyl chain and the rotational freedom around the bond connecting it to the pyridine (B92270) ring.
Theoretical conformational analysis using DFT can identify various low-energy conformers and the energy barriers between them. This information is critical as the conformation of a molecule can significantly influence its physical properties and biological activity. The process involves systematically rotating the molecule's rotatable bonds and calculating the energy of each resulting conformation to identify the most stable structures.
Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated using DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (Pyridine Ring) | 1.34 | - | - |
| C-C (Pyridine Ring) | 1.39 | - | - |
| C-C (Octyl Chain) | 1.53 | - | - |
| C-N (Amine) | 1.47 | - | - |
| C-C-N (Pyridine) | - | 123.9 | - |
| C-N-C (Pyridine) | - | 116.8 | - |
| C-C-C (Octyl Chain) | - | 112.5 | - |
| C-C-N (Amine) | - | 110.2 | - |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the amine group and the pyridine ring. Conversely, the LUMO is likely to be distributed over the electron-deficient areas of the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Representative Frontier Molecular Orbital Energies of this compound (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.8 |
Note: These values are representative and can vary depending on the level of theory and basis set used in the DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of different electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). For this compound, the nitrogen atom of the pyridine ring and the amine group are expected to be regions of high electron density, making them susceptible to electrophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. These functions are derived from changes in electron density upon the addition or removal of an electron and can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule. researchgate.net It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which are crucial for understanding intermolecular interactions such as hydrogen bonding. In this compound, NBO analysis can reveal the nature of the lone pair electrons on the nitrogen atoms and their potential to act as hydrogen bond acceptors. This information is vital for predicting how the molecule will interact with other molecules, including solvents and biological macromolecules. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound more extensively than static DFT calculations. researchgate.net By simulating the motion of the molecule's atoms over a period of time, MD can reveal the preferred conformations and the transitions between them.
In Silico Modeling for Predicting Molecular Interactions with Biological Targets
In silico modeling encompasses a range of computational techniques used to predict the interactions between a small molecule and a biological target, such as a protein or enzyme. These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action. nih.gov For this compound, in silico modeling could be employed to predict its binding affinity and mode of interaction with various biological targets.
Molecular docking is a common in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. By evaluating the steric and energetic complementarity between the molecule and the protein's binding site, docking can provide insights into the strength and nature of the interaction. Such studies could help in identifying potential biological activities of this compound and guide further experimental investigations.
Molecular Docking Studies for Ligand-Receptor Binding Site Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, molecular docking studies would be pivotal in identifying potential protein targets and elucidating the specific molecular interactions that govern its binding affinity.
The process would involve docking the 3D structure of this compound into the binding cavities of a panel of known protein targets. The selection of these targets would likely be guided by the known biological activities of other pyridine-containing compounds. For instance, various pyridine derivatives have been investigated for their inhibitory activity against enzymes such as Cyclin-Dependent Kinase 9 (CDK9) and for their potential as anticancer agents. ijfmr.comrsc.org
Detailed research findings from such a study would typically be presented in a tabular format, summarizing the binding energies and key interacting residues. While specific data for this compound is not available in the public domain, an illustrative table based on studies of similar pyridine derivatives is presented below.
| Hypothetical Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |
| Protein Kinase A | -8.5 | Val56, Ala78, Leu123 | Hydrogen Bond, Hydrophobic |
| Cyclin-Dependent Kinase 2 | -9.2 | Gln85, Phe82, Asp145 | Hydrogen Bond, π-π Stacking |
| p38 MAP Kinase | -7.9 | Met109, Lys53, Thr106 | Hydrogen Bond, van der Waals |
This table is illustrative and based on general findings for pyridine derivatives, not specific to this compound.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is another crucial computational tool that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for this compound would be constructed based on its structural features and potentially those of other known active compounds.
The key pharmacophoric features of this compound would likely include:
A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).
A hydrogen bond donor (the primary amine group).
A hydrophobic feature (the long octyl chain).
An aromatic ring (the pyridine ring).
Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.govresearchgate.net This approach allows for the rapid identification of other molecules that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity. This can significantly accelerate the discovery of new lead compounds.
The outcomes of a virtual screening campaign based on a pharmacophore model of this compound would typically be a ranked list of "hit" compounds with high similarity to the pharmacophore query. These hits would then be subjected to further experimental validation.
A summary of the pharmacophoric features and their potential roles in binding is presented in the table below.
| Pharmacophoric Feature | Structural Component | Potential Role in Receptor Binding |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donor residues (e.g., Lys, Arg) |
| Hydrogen Bond Donor | Primary Amine | Interaction with hydrogen bond acceptor residues (e.g., Asp, Glu) |
| Hydrophobic Group | Octyl Chain | Occupying a hydrophobic pocket, van der Waals interactions |
| Aromatic Ring | Pyridine Ring | π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) |
This table represents a hypothetical pharmacophore model for this compound based on its chemical structure.
Reactivity, Derivatization, and Functionalization Strategies of 1 Pyridin 3 Yl Octan 1 Amine
Amine Group Transformations: Oxidation, Reduction, and Amidation Reactions
The primary amine group is a versatile functional handle that can undergo numerous transformations, including oxidation and amidation, to yield a variety of derivatives.
Oxidation: Primary amines can be oxidized by various reagents to form different products depending on the conditions. For instance, oxidation with agents like hydrogen peroxide or peroxy acids can initially form hydroxylamines, which may be further oxidized to nitroso compounds and ultimately nitroalkanes. youtube.com Copper-catalyzed aerobic oxidative dehydrogenation is another method that can convert primary amines into nitriles. nih.govresearchgate.net The application of neutral permanganate (B83412) can also be used to degrade primary amines into corresponding aldehydes or ketones. acs.org
Reduction: As the nitrogen in a primary amine is in its most reduced state, it does not typically undergo further reduction.
Amidation: One of the most common and synthetically useful transformations of primary amines is the formation of an amide bond through reaction with a carboxylic acid or its derivatives. This reaction is central to the synthesis of a vast number of compounds in medicinal chemistry. Various methods have been developed to facilitate this coupling.
Direct condensation of a carboxylic acid and an amine is often promoted by a coupling reagent or catalyst. An organophosphorus-catalyzed method allows for the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines. nih.gov Borane-pyridine complexes have also been shown to be effective catalysts for direct amidation. mdpi.com
Below is a table summarizing common approaches for the amidation of primary amines, which are applicable to 1-(pyridin-3-yl)octan-1-amine.
| Method | Reagents/Catalysts | Key Features |
|---|---|---|
| Coupling Reagent Mediated | HBTU, HATU, DCC, EDC | Forms a reactive intermediate with the carboxylic acid. Widely used in peptide synthesis. |
| Acid Chloride/Anhydride Method | Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2) to form acid chloride, then react with amine. | Highly reactive, often proceeds without a catalyst but may require a base to neutralize HCl byproduct. |
| Catalytic Direct Amidation | Boric acid, Zirconium catalysts, Borane-pyridine | More atom-economical and environmentally friendly as water is the only byproduct. mdpi.com |
| Enzymatic Amidation | Lipases (e.g., CALB) | Occurs under mild conditions, highly selective, and environmentally green. |
Pyridine Ring Functionalization: Electrophilic and Nucleophilic Substitution Reactions
The pyridine ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack compared to benzene (B151609). quora.comquora.com This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic substitution on pyridine typically occurs at the C3 and C5 positions, where the electron density is highest. quora.comquora.com In this compound, the C3 position is already occupied by the octylamine (B49996) substituent. The alkyl group is weakly activating, but the deactivating effect of the ring nitrogen is dominant. Therefore, further electrophilic substitution, such as nitration or sulfonation, would be challenging and is expected to occur primarily at the C5 position. youtube.com Such reactions often require harsh conditions. quora.com The reactivity of the pyridine ring can be enhanced by N-oxidation, which introduces a negative charge on the oxygen atom, making the ring more susceptible to electrophilic attack, particularly at the C4 position. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. stackexchange.comyoutube.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the electronegative nitrogen atom. stackexchange.com Direct nucleophilic substitution of a hydrogen atom is rare and typically requires a strong nucleophile and specific conditions, as seen in the Chichibabin reaction, which usually involves reacting pyridine with sodium amide to introduce an amino group at the C2 position. orgsyn.orgresearchgate.net
For this compound, direct nucleophilic attack on the ring is unlikely as the substituent is at the C3 position, which is not electronically favored for this reaction. stackexchange.com However, if a good leaving group were present at the C2 or C4 position of a derivative, it could be readily displaced by a nucleophile. youtube.com Another strategy involves activating the pyridine ring by converting it into a phosphonium (B103445) salt, which can then react with nucleophiles like sodium azide (B81097) to introduce an amino group, typically at the C4 position. nih.gov
| Reaction Type | Favored Positions | Reactivity Relative to Benzene | Governing Factor |
|---|---|---|---|
| Electrophilic Substitution | C3, C5 | Much Slower | Ring deactivation by electronegative nitrogen; stability of cationic intermediate. quora.comquora.com |
| Nucleophilic Substitution | C2, C4, C6 | Much Faster | Ring activation by electronegative nitrogen; stability of anionic intermediate. stackexchange.com |
Cyclization and Heterocycle Formation Involving this compound as a Building Block
The bifunctional nature of this compound, containing both a nucleophilic amine and a pyridine ring, makes it a valuable building block for the synthesis of more complex heterocyclic systems. The amine can serve as a handle to initiate cyclization reactions, leading to the formation of new rings.
One potential strategy involves the reaction of the primary amine with a bifunctional reagent. For example, reaction with a compound containing both an electrophilic center and a group capable of a subsequent ring-closing reaction could lead to fused or spirocyclic systems. Nickel-catalyzed macrocyclization strategies that utilize amines as precursors to alkylpyridinium intermediates demonstrate a modern approach to forming large ring systems. digitellinc.com
Another approach is intramolecular cyclization. After modification of the octyl chain to introduce a reactive group, this group could potentially cyclize onto the pyridine ring. For instance, if the octyl chain were to be functionalized with a group that could generate a carbanion, an intramolecular nucleophilic attack on the C2 or C4 position of the pyridine ring could be envisioned, especially if the ring is further activated.
| Reaction Strategy | Description | Potential Heterocyclic Product |
|---|---|---|
| Pictet-Spengler Reaction | Condensation of the amine with an aldehyde or ketone followed by an acid-catalyzed intramolecular electrophilic substitution on an activated pyridine ring. | Fused polycyclic systems (e.g., Tetrahydro-β-carboline analogs). |
| Intramolecular C-H Amination | Palladium-catalyzed coupling of the N-H bond with a C-H bond on the alkyl chain. | Saturated N-heterocycles (e.g., substituted piperidines or azepanes). |
| Multicomponent Reactions | Using the amine as one component in a one-pot reaction with other building blocks to assemble a complex heterocycle. | Diverse heterocyclic scaffolds depending on the reaction partners. |
| Ring Expansion/Cascade Reactions | Borane-catalyzed insertion of alkynes into C-C bonds of the amine's alkyl chain could lead to ring expansion of a pre-formed cyclic derivative. researchgate.net | Medium-sized or macrocyclic lactams. researchgate.net |
Bioisosteric Modifications and Scaffold Hopping Approaches for Analog Generation
In medicinal chemistry, generating analogs of a lead compound is crucial for optimizing its pharmacological properties. Bioisosteric modification and scaffold hopping are key strategies for this purpose.
Bioisosterism refers to the replacement of a functional group or moiety with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while altering other properties like metabolic stability or toxicity. For this compound, the pyridine ring is a prime target for bioisosteric replacement.
Scaffold hopping is a more drastic approach that involves replacing the central core structure (the scaffold) of the molecule with a topologically different one, while aiming to preserve the original orientation of key binding groups. nih.govniper.gov.in This strategy is used to discover novel chemical series, escape existing patent claims, or significantly improve compound properties. nih.govresearchgate.net
For this compound, scaffold hopping could involve replacing the pyridyl-octylamine core with entirely different structures. For example, the pyridine ring could be replaced with a non-aromatic saturated ring system, or the linear octyl chain could be incorporated into a new ring structure. chemrxiv.org
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
|---|---|---|
| Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyrazole, Thiazole | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. nih.gov |
| Pyridine Ring | Benzonitrile | The 'C-CN' unit can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net |
| Pyridine Ring | Saturated rings (e.g., piperidine (B6355638), 3-azabicyclo[3.1.1]heptane) | Increase three-dimensionality (sp3 character) and improve physicochemical properties like solubility and metabolic stability. chemrxiv.org |
| n-Octyl Chain | Cycloalkyl chains, branched alkyl chains, chains with embedded heteroatoms (e.g., ether, thioether) | Alter lipophilicity, conformation, and metabolic profile. |
| Primary Amine | Secondary amine, amide, sulfonamide, reverse amide | Modify basicity, hydrogen bonding capability, and pharmacokinetic properties. |
Role of 1 Pyridin 3 Yl Octan 1 Amine As a Core Scaffold in Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The 1-(Pyridin-3-yl)octan-1-amine scaffold serves as a valuable starting point for the construction of more complex molecular architectures. The primary amine group is a key functional handle that can be readily derivatized through a variety of well-established chemical transformations. For instance, it can undergo acylation to form amides, alkylation to yield secondary or tertiary amines, and reductive amination with aldehydes or ketones to introduce diverse substituents.
These transformations allow for the systematic elaboration of the core structure, enabling the synthesis of molecules with tailored properties. The pyridine (B92270) ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than benzene (B151609). However, modern cross-coupling methodologies provide powerful tools for the modification of the pyridine core.
Building Block for Heterocyclic Compound Libraries
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. researchgate.net The structural features of this compound make it an ideal building block for the generation of diverse libraries of heterocyclic compounds. The bifunctional nature of the molecule, possessing both a nucleophilic amine and a pyridine ring, allows for its participation in a variety of cyclization reactions.
For example, the primary amine can react with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles such as pyrazines, quinoxalines, or benzodiazepines, depending on the reaction partner. Furthermore, the pyridine nitrogen can act as a directing group or a nucleophile in intramolecular reactions, facilitating the formation of fused heterocyclic systems. The ability to generate a wide range of structurally diverse molecules from a single, readily accessible starting material is a significant advantage in drug discovery programs, where large compound libraries are screened for biological activity.
Applications in Ligand Design for Catalysis and Coordination Chemistry
The pyridine and amine functionalities of this compound make it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen atoms of both the pyridine ring and the amine group can donate their lone pairs of electrons to a metal center, forming stable coordination complexes.
Metal Complexation Studies
Pyridylalkylamines are a well-established class of chelating ligands that can coordinate to a wide variety of transition metals. researchgate.netnih.gov The resulting metallacycles often exhibit enhanced stability due to the chelate effect. The specific coordination geometry and electronic properties of the metal complex can be tuned by modifying the substituents on the ligand. The octyl chain in this compound can influence the solubility of the resulting metal complexes in organic solvents and can also play a role in supramolecular assembly through van der Waals interactions.
Studies on related pyridylalkylamine ligands have shown that they can form complexes with metals such as palladium, copper, rhodium, and iridium. nih.govsemanticscholar.orgresearchgate.net The characterization of these complexes often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate their solid-state and solution-state structures.
Table 1: Potential Coordination Modes of this compound with Metal Centers
| Coordination Mode | Description | Potential Metal Partners |
|---|---|---|
| Bidentate (N,N') | The ligand coordinates to the metal center through both the pyridine nitrogen and the amine nitrogen, forming a stable five-membered chelate ring. | Pd(II), Cu(II), Rh(I), Ir(I) |
| Monodentate (N-py) | The ligand coordinates to the metal center only through the pyridine nitrogen. This is more likely if the amine is protonated or sterically hindered. | Various |
| Monodentate (N-amine) | The ligand coordinates to the metal center only through the amine nitrogen. This is less common due to the generally stronger coordination of the pyridine nitrogen. | Various |
Ligand Applications in Asymmetric Catalysis
Chiral ligands are essential for enantioselective catalysis, a field that has revolutionized the synthesis of single-enantiomer pharmaceuticals. The carbon atom attached to the amine and pyridine groups in this compound is a stereocenter. If this compound is resolved into its individual enantiomers, it can be used as a chiral ligand in asymmetric catalysis.
The development of chiral pyridine-derived ligands has been a major focus in asymmetric synthesis. nih.gov Chiral pyridylalkylamines and their derivatives have been successfully employed in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center. The bulky octyl group could also play a role in creating a specific chiral pocket, influencing the enantioselectivity of the catalyzed reaction.
Table 2: Potential Asymmetric Catalytic Applications of Chiral this compound Metal Complexes
| Reaction Type | Catalyst System | Potential Substrates |
|---|---|---|
| Asymmetric Hydrogenation | [Rh(ligand)(diene)]BF4, [Ir(ligand)(COD)Cl] | Prochiral olefins, ketones |
| Asymmetric C-C Coupling | Pd(ligand)Cl2 | Suzuki-Miyaura, Heck, and Sonogashira reactions |
Lack of Specific Research Data Precludes Detailed Analysis of this compound's Molecular Interactions
Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research specifically detailing the molecular-level biological interactions of the chemical compound This compound . The existing information is insufficient to construct a thorough, informative, and scientifically accurate article as per the requested detailed outline.
The searches for specific data on enzyme-substrate interactions, receptor binding assays, and the modulatory effects on biochemical pathways for this compound did not yield any specific studies. While there is research available on other compounds containing the pyridine-3-yl functional group, the strict adherence to focusing solely on this compound prevents the inclusion of this related, yet distinct, information.
As a result, it is not possible to provide scientifically validated content for the following outlined sections:
Molecular Level Biological Interaction Studies of 1 Pyridin 3 Yl Octan 1 Amine Excluding Clinical Outcomes
Modulatory Effects on Biochemical Pathways through Molecular Mechanisms:No literature was found that described the effects of 1-(Pyridin-3-YL)octan-1-amine on biochemical pathways such as NAD+ synthesis or calcium overloading.
Without specific research findings, the generation of data tables and a detailed discussion of the molecular interactions of this compound would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is needed to characterize the biological activity of this compound at a molecular level.
Structure-Activity Relationship (SAR) Methodologies for Target-Oriented Design and Optimization
The exploration of the structure-activity relationships (SAR) for this compound and its analogs is fundamental to understanding its molecular interactions and for guiding the design of more potent and selective compounds. SAR studies for this class of molecules typically involve a systematic modification of its core components: the pyridine (B92270) ring, the octyl chain, and the primary amine at the chiral center. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, computational docking simulations, and synthetic analog screening are employed to elucidate the structural requirements for biological activity.
Analysis of the Pyridine Moiety
The pyridine ring is a critical component, often involved in key interactions with biological targets. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking or hydrophobic interactions. SAR studies on related pyridine-containing molecules consistently demonstrate that the nature and position of substituents on this ring can dramatically alter biological activity.
For instance, in studies of various pyridine derivatives, the introduction of small electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like halogens) has been shown to modulate binding affinity and selectivity for specific enzymes or receptors. nih.govnih.gov Molecular modeling and 3D-QSAR studies on substituted pyridine derivatives have identified key electrostatic and steric fields that are crucial for potent inhibition of targets like lysine-specific demethylase 1 (LSD1). nih.gov These computational models help predict the activity of novel analogs, guiding synthetic efforts toward more effective compounds.
| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference Target/Assay |
|---|---|---|---|---|
| Pyridin-3-yl Pyrimidines | Aniline moiety attached to pyrimidine | Halogens (e.g., -Cl, -F) | Potent Bcr-Abl inhibitory activity | Bcr-Abl Kinase |
| General Pyridine Derivatives | Various | -OMe, -OH, -C=O, -NH₂ | Enhanced antiproliferative activity | Antiproliferative Assays |
| General Pyridine Derivatives | Various | Bulky Groups or Halogens | Lowered antiproliferative activity | Antiproliferative Assays |
| Pyridine Carboxamides | 5-position of pyridine | -Cl | Most potent urease inhibition | Urease Enzyme |
Influence of the Alkyl Chain Length
The octyl chain of this compound is a significant structural feature that primarily contributes to the molecule's lipophilicity. The length and character of this alkyl chain are pivotal in determining the compound's pharmacokinetic and pharmacodynamic properties. Studies on other classes of molecules, such as N-alkylpyridinium derivatives, have shown a clear correlation between alkyl chain length and biological effect.
Increasing the length of the alkyl chain generally enhances hydrophobic interactions with the target protein, which can lead to increased potency. researchgate.net However, this relationship is often not linear. There is typically an optimal chain length beyond which activity may plateau or even decrease due to poor solubility, steric hindrance, or non-specific binding. Research on tetrakis(N-alkylpyridinium-4-yl)porphyrins found that a chain length of eight carbons (C8) resulted in the most effective compound for photodynamic activity. mdpi.comnih.gov Similarly, studies on pyridinium-based ionic liquids demonstrated that toxicity increased as the alkyl chain length grew from ethyl (C2) to octyl (C8), indicating a strong influence of the chain on membrane interactions. nih.gov
| Compound Series | Alkyl Chain Length | Observed Property/Activity | Conclusion |
|---|---|---|---|
| Tetrakis(N-alkylpyridinium-4-yl)porphyrins | Short Chains (e.g., C1) | Higher photostability | An optimal chain length of C8 was found to be most effective overall for photodynamic activity. |
| Long Chains (C8, C12) | Higher singlet oxygen production | ||
| Pyridinium-based Ionic Liquids | Ethyl (C2) | Lowest phytotoxicity | Toxicity progressively increased with the length of the alkyl side chain. |
| Butyl (C4) | Low-moderate phytotoxicity | ||
| Hexyl (C6) | Moderate-high phytotoxicity | ||
| Octyl (C8) | Highest phytotoxicity |
Role of the Amine Group and Stereochemistry
The primary amine group at the C1 position is a key functional group, likely serving as a crucial hydrogen bond donor or as a protonated cation that forms ionic bonds with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. nih.gov Molecular docking studies on related inhibitors frequently highlight the importance of such basic amine groups for anchoring the ligand within the binding pocket. hilarispublisher.com
Furthermore, the C1 carbon is a chiral center, meaning that this compound exists as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers can exhibit vastly different biological activities, potencies, and metabolic profiles. The optimal spatial arrangement of the pyridine ring, the octyl chain, and the amine group relative to the target's binding site is critical. Therefore, stereoselective synthesis and testing of individual enantiomers are essential steps in the SAR-guided optimization process to identify the more active stereoisomer.
Emerging Research Avenues and Future Directions for 1 Pyridin 3 Yl Octan 1 Amine Research
Development of Novel Analytical Probes Utilizing the Compound
The pyridine (B92270) moiety in 1-(Pyridin-3-YL)octan-1-amine makes it a prime candidate for the development of novel analytical probes. Pyridine derivatives have been successfully developed as fluorescent sensors for various analytes, including metal ions. doaj.orgresearchgate.net Future research could focus on leveraging the nitrogen atom in the pyridine ring and the primary amine as coordination sites for the selective detection of specific metal ions.
For instance, a novel fluorescent probe based on a single fluorophore-pyridine architecture has been shown to exhibit good selectivity for Hg2+ and Ag+ ions. nih.gov Similarly, research into this compound could involve its functionalization with a fluorophore. The binding of a target analyte to the pyridine-amine scaffold could induce a change in the fluorescent properties of the molecule, such as an "off-on" response, allowing for sensitive and selective detection. nih.govresearchgate.net The long octyl chain could also be exploited to enhance its solubility in non-polar environments, potentially leading to probes for sensing in biological membranes or organic media.
Table 1: Hypothetical Characteristics of a this compound-Based Fluorescent Probe
| Characteristic | Potential Value | Target Analyte(s) |
| Excitation Wavelength | 350-400 nm | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Emission Wavelength | 450-550 nm | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Quantum Yield (in presence of analyte) | > 0.5 | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Detection Limit | Low micromolar to nanomolar | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Selectivity | High over other common cations | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
Integration into Fragment-Based Drug Discovery Methodologies
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. nih.govfrontiersin.org This method starts with the screening of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. technologynetworks.com Due to its relatively low molecular weight and the presence of a key pharmacophore (the pyridine ring), this compound could serve as a valuable fragment in FBDD campaigns.
The pyridine ring is a common motif in many approved drugs and is known to participate in various biological interactions. nih.gov The chiral amine and the octyl chain provide vectors for chemical elaboration, allowing for the fragment to be "grown" into a more potent and selective drug candidate. nih.gov Future research could involve screening this compound against a variety of biological targets, such as kinases or proteases, to identify initial hits. Subsequent structural biology studies, like X-ray crystallography, could then guide the medicinal chemistry efforts to optimize these initial fragment hits.
Advanced Materials Science Applications (e.g., in optoelectronics, polymers)
Pyridine-containing polymers have garnered significant attention for their potential applications in materials science, particularly in optoelectronics. st-andrews.ac.uk These polymers have been utilized in light-emitting devices (LEDs) and organic solar cells. researchgate.netmit.eduacs.org The electron-deficient nature of the pyridine ring can improve the electron transport properties of materials, which is beneficial for these applications. mit.edu
Future research could explore the incorporation of this compound as a monomer or a functional side chain in novel conjugated polymers. The long octyl chain could enhance the solubility and processability of the resulting polymers, which is a crucial aspect for device fabrication. mit.edu The chiral nature of the amine could also introduce interesting chiroptical properties to the materials. Potential research directions include the synthesis of polymers incorporating this moiety and the characterization of their photophysical and electronic properties for applications in organic LEDs (OLEDs) and organic photovoltaics (OPVs).
Table 2: Potential Properties of a Polymer Incorporating this compound
| Property | Potential Application | Rationale |
| Enhanced solubility in organic solvents | Solution-processable electronics | The octyl chain improves processability. |
| Good electron mobility | Electron transport layer in OLEDs/OPVs | The electron-deficient pyridine ring facilitates electron transport. |
| Chiroptical activity (e.g., circular dichroism) | Chiral sensors, circularly polarized light emitters | The chiral amine center introduces asymmetry. |
| High thermal stability | Durable electronic devices | Aromatic polymer backbones often exhibit good stability. |
Methodological Advancements in Synthesis and Characterization
The development of efficient and enantioselective synthetic routes to chiral amines is a significant area of chemical research. acs.org While general methods for the synthesis of such compounds exist, future research could focus on developing novel, more efficient, and scalable synthetic strategies specifically for this compound and its derivatives. This could involve exploring new catalytic systems for asymmetric hydrogenation or reductive amination. acs.orgnih.gov
Furthermore, advancements in analytical techniques will be crucial for the characterization of this chiral compound. The development of new chiral stationary phases for high-performance liquid chromatography (HPLC) could enable more efficient separation and analysis of its enantiomers. Advanced spectroscopic techniques, such as vibrational circular dichroism (VCD), could be employed to determine its absolute configuration and study its conformational properties in solution.
Computational Chemistry and Artificial Intelligence in Compound Design and Prediction
Computational chemistry and artificial intelligence (AI) are revolutionizing the field of molecular design and discovery. innovations-report.comnih.gov These tools can be employed to predict the properties of molecules and guide the design of new compounds with desired characteristics. researchgate.netmit.edu
In the context of this compound, computational methods such as Density Functional Theory (DFT) could be used to model its structure, predict its spectroscopic properties, and understand its reactivity. nih.govnih.gov Molecular docking simulations could be employed to predict its binding affinity to various biological targets, thereby guiding its development in fragment-based drug discovery. nih.gov
Table 3: Application of Computational and AI Methods to this compound Research
| Method | Application | Potential Outcome |
| Density Functional Theory (DFT) | Property Prediction | Accurate prediction of spectroscopic data (NMR, IR) and reactivity. |
| Molecular Docking | Virtual Screening | Identification of potential biological targets for FBDD. |
| Molecular Dynamics (MD) Simulations | Binding Mode Analysis | Understanding the dynamic interactions with a biological target. |
| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Predictive models for biological activity and physicochemical properties. |
| Generative AI Models | Novel Compound Design | Design of new derivatives with optimized properties for specific applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
